molecular formula C10H11BrN2 B567408 5-Bromo-2-isopropyl-2H-indazole CAS No. 1280786-61-9

5-Bromo-2-isopropyl-2H-indazole

Cat. No. B567408
CAS RN: 1280786-61-9
M. Wt: 239.116
InChI Key: XIGHIVSTILBEDF-UHFFFAOYSA-N
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Description

“5-Bromo-2-isopropyl-2H-indazole” is a chemical compound with the CAS Number: 1280786-61-9 . Its molecular weight is 239.11 and its IUPAC name is 5-bromo-2-isopropyl-2H-indazole .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-isopropyl-2H-indazole” is 1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-isopropyl-2H-indazole” include a density of 1.5±0.1 g/cm^3, a boiling point of 328.0±15.0 °C at 760 mmHg, and a flash point of 152.1±20.4 °C . It has a molar refractivity of 57.7±0.5 cm^3, and a polar surface area of 18 Å^2 .

Scientific Research Applications

Chemical Synthesis and Derivative Development

5-Bromo-2-isopropyl-2H-indazole serves as a pivotal intermediate in the synthesis of various chemical compounds due to its reactivity and ability to undergo regioselective protection and subsequent coupling reactions. Indazoles can be selectively protected under different conditions, leading to the creation of novel derivatives through reactions such as the Buchwald reaction. This versatility highlights the compound's significant role in developing new chemical entities with potential applications in drug discovery and material science (Slade et al., 2009).

Advancements in Heterocyclic Chemistry

The compound has facilitated advancements in heterocyclic chemistry, particularly in the synthesis of indazoles, which are crucial in medicinal chemistry. Techniques like sequential Sonogashira and Suzuki cross-coupling reactions have been employed to obtain a wide range of functionalized indazoles. These methodologies have opened avenues for creating compounds that could act as ligands for various biological targets, demonstrating the compound's importance in developing biologically active molecules (Witulski et al., 2005).

Bioactive Compound Synthesis

5-Bromo-2-isopropyl-2H-indazole is instrumental in synthesizing bioactive compounds, particularly those with antibacterial properties. Research into substituting indazoles has led to the identification of compounds with significant antibacterial activity. This research underscores the potential of 5-Bromo-2-isopropyl-2H-indazole derivatives in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Brahmeshwari et al., 2014).

Catalysis and Green Chemistry

The compound's utility extends to catalysis and green chemistry applications, where it has been used in copper-catalyzed reactions for synthesizing 2H-indazole derivatives. These reactions emphasize the role of 5-Bromo-2-isopropyl-2H-indazole in developing environmentally friendly synthetic routes, showcasing its contribution to sustainable chemistry practices (Kumar et al., 2011).

Exploration of Novel Synthetic Pathways

Research into the chemistry of 5-Bromo-2-isopropyl-2H-indazole has also led to the exploration of novel synthetic pathways, such as the Davis-Beirut reaction, which is a powerful tool for constructing 2H-indazoles. This method has expanded the toolbox for synthesizing nitrogen-containing heterocycles, highlighting the compound's role in facilitating the discovery of new synthetic routes and their application in creating compounds with potential pharmacological activity (Zhu et al., 2019).

Safety And Hazards

“5-Bromo-2-isopropyl-2H-indazole” is considered hazardous . It is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, move the victim into fresh air, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

5-bromo-2-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHIVSTILBEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682069
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
Source EPA DSSTox
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropyl-2H-indazole

CAS RN

1280786-61-9
Record name 5-Bromo-2-(1-methylethyl)-2H-indazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID20682069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-isopropyl-2H-indazole
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